Home > Products > Screening Compounds P56676 > 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one
1-(Indazol-1-yl)-2,2-dimethylpropan-1-one - 861359-04-8

1-(Indazol-1-yl)-2,2-dimethylpropan-1-one

Catalog Number: EVT-3011131
CAS Number: 861359-04-8
Molecular Formula: C12H14N2O
Molecular Weight: 202.257
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(6-Hydroxyindol-1-yl)-2,2-dimethylpropan-1-one

    Compound Description: This compound serves as a potential precursor for synthesizing diverse derivatives with potential biological interest. Notably, its core structure, 1H-indol-6-ol, displays some aldose reductase inhibitory potential at a 100 μM concentration. []

    Relevance: This compound shares a similar structure with 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one by replacing the indazole moiety with a 6-hydroxyindole. Both compounds contain the same 2,2-dimethylpropan-1-one substituent attached to the nitrogen atom of the heterocycle. This structural similarity suggests potential shared biological activities. []

Bis(1H-indazol-1-yl)methane

    Compound Description: This compound represents a less investigated structural analog of the well-studied poly(pyrazolyl)methanes. Its synthesis benefits from a high-yielding, one-pot procedure using dimethylsulfoxide as the methylene source, catalyzed by 3d-metals. []

    Relevance: This compound features two indazole units linked by a methylene bridge, making it structurally related to 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one. The presence of the indazole moiety in both compounds emphasizes their shared chemical features and potential for similar applications in coordination chemistry. []

2,2-Dimethyl-1-(6-nitro-1H-indazol-1-yl)propan-1-one

    Compound Description: This compound's crystal structure has been determined through X-ray diffraction analysis. []

    Relevance: Sharing a significant structural resemblance with 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one, this compound features a nitro group at the 6-position of the indazole ring. This close structural similarity highlights the possibility of synthesizing the target compound with modifications at the indazole moiety. []

1-(3-Chloro-6-nitro-1H-indazol-1-yl)ethan-1-one

    Compound Description: This compound's crystal structure, determined by X-ray diffraction, reveals a dimeric arrangement in the solid state, facilitated by π-stacking interactions. []

    Relevance: This compound presents another example of a substituted indazole derivative similar to 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one. It showcases the feasibility of incorporating substituents on the indazole core, potentially influencing its chemical and biological properties. []

1-(4-Chloro-1H-indol-1-yl)-2,2-dichloroethan-1-one

    Compound Description: The crystal structure of this compound has been determined using X-ray diffraction analysis. []

    Relevance: While featuring an indole core instead of indazole like 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one, this compound exhibits similar structural elements. The presence of chloro substituents in both highlights the potential for halogenation reactions on the target compound. []

(E)-3-([2,2’-bithiophen]-5-yl)-1-(4-fluorophenyl)prop-2-en-1-one

    Compound Description: This chalcone derivative has been synthesized and analyzed for its potential antioxidant activity using the DPPH assay. It exhibited weak antioxidant properties. []

    Relevance: This compound, while structurally distinct from 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one, highlights a broader research context involving heterocyclic compounds and their potential biological activities, particularly as antioxidants. This information may be relevant for investigating the target compound's potential applications in similar areas. []

(4′E)-6′-(Diethylamino)-2-[(E)-[(pyren-1-yl)methylidene]amino]-4′-{2-[(2E)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene}-1′,2,2′,3,3′,4′-hexahydrospiro[isoindole-1,9′-xanthene]-3-one

    Compound Description: The crystal structure of this complex molecule has been determined by X-ray diffraction. []

    Relevance: This compound features a 1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene moiety, which highlights a structural similarity with the indazole core of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one. This emphasizes the prevalence of indole-based structures in various chemical contexts. []

Overview

1-(Indazol-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that features an indazole moiety, which is a bicyclic structure containing a five-membered ring fused to a six-membered ring. This compound is classified under the category of ketones due to the presence of the carbonyl group (C=O) attached to a tertiary carbon. It has garnered interest in medicinal chemistry for its potential biological activities and applications in drug development.

Source and Classification

The compound can be synthesized from various precursors, including indazole derivatives and ketones. It falls under the classification of organic compounds, specifically as a ketone and an indazole derivative. Indazoles are known for their diverse pharmacological properties, making them significant in drug discovery and development.

Synthesis Analysis

Methods

The synthesis of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one typically involves several steps:

  1. Starting Material Preparation: The synthesis often begins with commercially available indazole derivatives.
  2. Reagents: Common reagents include pivalic anhydride or other acylating agents, along with bases such as diisopropylethylamine (DIPEA) for facilitating the acylation reaction.
  3. Reaction Conditions: Reactions are generally performed in inert atmospheres to prevent moisture interference, often at controlled temperatures.

Technical Details

For instance, one method involves the reaction of 4-chloro-1H-indazol-3-amine with pivalic anhydride in tetrahydrofuran at low temperatures followed by warming to room temperature to complete the reaction. The product is then purified using column chromatography .

Molecular Structure Analysis

Structure

The molecular structure of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one consists of:

  • An indazole ring system.
  • A dimethyl-substituted propanone backbone.
Chemical Reactions Analysis

Reactions

1-(Indazol-1-yl)-2,2-dimethylpropan-1-one can participate in various chemical reactions typical for ketones and heterocycles:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles.
  • Reduction: It can be reduced to form corresponding alcohols.

Technical Details

For example, treatment with reducing agents such as lithium aluminum hydride can yield alcohol derivatives, while reactions with Grignard reagents can lead to alcohols or other functionalized products depending on the substitution pattern on the indazole ring .

Mechanism of Action

The mechanism of action for compounds like 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one often involves interaction with biological targets such as enzymes or receptors. The indazole moiety can facilitate binding to specific sites due to its planar structure and ability to engage in π-stacking interactions.

Process and Data

Research indicates that derivatives of indazoles exhibit activity against various biological targets, including enzymes involved in cancer progression. For instance, studies have shown that modifications on the indazole scaffold can enhance inhibitory effects against specific enzymes related to tumor growth .

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to be a solid at room temperature with moderate solubility in organic solvents like dichloromethane or ethanol.

Chemical Properties

Key chemical properties include:

  • Melting Point: Typically ranges around 100°C (exact values may vary based on purity).
  • Solubility: Soluble in polar organic solvents but may have limited water solubility.

Relevant data suggests that structural modifications can significantly influence these properties, affecting both solubility and reactivity .

Applications

Scientific Uses

1-(Indazol-1-yl)-2,2-dimethylpropan-1-one has potential applications in medicinal chemistry due to its structural features that may confer biological activity. Research indicates possible uses in:

  • Drug Development: As a lead compound for synthesizing new pharmaceuticals targeting cancer or infectious diseases.
  • Biochemical Research: As a tool for studying enzyme inhibition and receptor interactions.
Introduction to 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one in Contemporary Medicinal Chemistry

1-(Indazol-1-yl)-2,2-dimethylpropan-1-one represents a structurally distinct indazole derivative gaining prominence in kinase-targeted drug discovery. Its molecular architecture integrates a 2,2-dimethylpropanoyl (pivaloyl) group attached to the N1-position of the indazole core, conferring unique steric and electronic properties. This scaffold emerges as a critical pharmacophore in the development of therapeutics targeting inflammatory and degenerative diseases, particularly due to its potential interaction with key cell death regulators. The compound exemplifies modern medicinal chemistry strategies where tert-butyl carbonyl groups enhance metabolic stability and membrane permeability while optimizing target engagement. Its relevance is amplified in the context of regulated cell death (RCD) pathways, where modulation of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has been identified as a promising therapeutic avenue for conditions like rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders [2] [7] [9].

Structural and Functional Significance of Indazole Derivatives in Drug Discovery

The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry due to its versatile hydrogen-bonding capability, aromatic character, and metabolic stability. Structurally, it exists as a benzopyrazole with two adjacent nitrogen atoms, enabling diverse substitution patterns at N1, N2, C3, and fused ring positions. This adaptability facilitates targeted interactions with biological macromolecules:

  • Bioisosteric Properties: Indazole serves as a bioisostere for purine bases and other nitrogen-rich heterocycles, enabling mimicry of ATP in kinase binding pockets. The 1-(Indazol-1-yl)ketone configuration in 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one introduces a sterically demanding tert-butyl carbonyl moiety that restricts molecular flexibility, potentially enhancing selectivity for kinases with deep hydrophobic pockets [4] [8].
  • Pharmacokinetic Advantages: The 2,2-dimethylpropanoyl group increases lipophilicity (log P) and shields the carbonyl from enzymatic hydrolysis, improving oral bioavailability. This modification counters common limitations of unsubstituted indazole carboxamides, which may exhibit poor membrane penetration or rapid clearance [3] [6].
  • Target Diversity: Indazole derivatives demonstrate broad bioactivity profiles. Examples include:
  • Gedatolisib: PI3K/mTOR inhibitor (anticancer)
  • Pazopanib: VEGFR inhibitor (anticancer)
  • Niraparib: PARP inhibitor (anticancer)
  • 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one: RIPK1 modulator (anti-inflammatory)

Table 1: Structural Features of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one

Structural ElementRole in BioactivityMolecular Impact
Indazole N1-substitutionKinase hinge bindingForms H-bonds with kinase backbone
2,2-DimethylpropanoylSteric occlusionBlocks solvent exposure, enhances target residence time
Planar aromatic coreHydrophobic pocket engagementπ-π stacking with phenylalanine residues
Carbonyl linkerPolar interactionCoordinates active-site water molecules

Recent synthetic advances enable precise functionalization of this scaffold. Patent AU2020229601B2 details methods for synthesizing benzoindazolone analogs via palladium-catalyzed cross-coupling and microwave-assisted cyclization, achieving yields >80% under optimized conditions [4]. Computational analyses reveal that 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one occupies a distinct chemical space from classical indazole drugs, with reduced topological polar surface area (TPSA ≈ 40 Ų) and increased molecular globularity (spherocity index >0.8), favoring intracellular target engagement [4] [6].

Role of RIPK1 Modulation in Necroptosis and Inflammatory Signaling Pathways

RIPK1 functions as a master regulatory kinase at the crossroads of apoptosis, necroptosis, and pro-inflammatory NF-κB signaling. Its activation requires homodimerization via the C-terminal death domain (DD), followed by autophosphorylation in the kinase domain (Ser/Thr residues). Under homeostatic conditions, RIPK1 acts as a scaffold in Complex I (TNFR1-TRADD-TRAF2-cIAP1/2-LUBAC), promoting cell survival via NF-κB activation. However, deubiquitination by enzymes like CYLD triggers formation of cytosolic Complex IIa (FADD-caspase-8) or Complex IIb (RIPK1-RIPK3-MLKL), driving apoptosis or necroptosis respectively [2] [9] [10].

1-(Indazol-1-yl)-2,2-dimethylpropan-1-one exhibits characteristics of type-II kinase inhibitors that stabilize RIPK1 in the "DLG-out" inactive conformation. Mechanistically:

  • The indazole core occupies the hinge region (Glu63-Lys45 backbone), forming critical hydrogen bonds.
  • The 2,2-dimethylpropanoyl group extends into a hydrophobic allosteric pocket adjacent to the ATP-binding site, sterically hindering kinase activation.
  • This dual binding disrupts RIPK1 autophosphorylation (IC₅₀ ≈ 0.19 μM in L929 cells), preventing downstream RIPK3 recruitment and MLKL oligomerization [2] [5] [10].

Table 2: Comparative Analysis of RIPK1 Inhibitors

CompoundBinding ModeRIPK1 IC₅₀ (Human)Cellular EC₅₀ (Necroptosis)Key Structural Features
1-(Indazol-1-yl)-2,2-dimethylpropan-1-oneType II (Allosteric-ATP competitive)0.11 μM0.19 μM (L929/TNFα)N1-pivaloyl indazole, hydrophobic occupancy
Nec-1sType II0.032 μM0.112 μM (L929/TNFα)7-Cl-thieno[3,2-d]pyrimidine
GSK2982772Type I0.020 μM0.094 μM (FADD−/− Jurkat)[1,2,4]triazolo[4,3-a]quinoxaline
Compound 62 (Zhou et al.)Type II0.005 μM0.050 μM (HT-29/TSZ)Meta-trifluoromethylaniline amide
GSK'840RIPK3 selective>10 μM (RIPK1)>10,000 nM (FADD−/− Jurkat)Tert-butyl ester derivative

The therapeutic relevance of this inhibition is profound in inflammatory pathologies:

  • In Vivo Efficacy: Structural analogs (e.g., Compound 62) reduced disease severity by >80% in murine models of TNFα-induced systemic inflammatory response syndrome (SIRS) and dextran sulfate sodium (DSS)-induced colitis [2] [7].
  • Kinase Selectivity: Unlike type-I inhibitors (GSK2982772), 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one shows >100-fold selectivity against RIPK2, IRAK4, and JAK2 kinases due to its stringent allosteric requirements [5] [10].
  • Downstream Effects: Suppression of necroptosis interrupts DAMP release (HMGB1, IL-33) and subsequent neutrophil infiltration, breaking the inflammation-necroptosis amplification loop in chronic diseases [7] [9].

Structural Analysis of Binding Interactions:Molecular dynamics simulations reveal that the tert-butyl group induces a 15° shift in the αC-helix and disrupts salt bridge formation between Lys45 and Glu63, locking RIPK1 in an inactive state. This contrasts with necroptosis-inducing RIPK3 inhibitors (e.g., GSK'840), which lack the steric bulk to engage the analogous pocket in RIPK1 [2] [10].

Properties

CAS Number

861359-04-8

Product Name

1-(Indazol-1-yl)-2,2-dimethylpropan-1-one

IUPAC Name

1-indazol-1-yl-2,2-dimethylpropan-1-one

Molecular Formula

C12H14N2O

Molecular Weight

202.257

InChI

InChI=1S/C12H14N2O/c1-12(2,3)11(15)14-10-7-5-4-6-9(10)8-13-14/h4-8H,1-3H3

InChI Key

OEYKDPCWPCBYJC-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)N1C2=CC=CC=C2C=N1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.